3-Methoxyoxane-4-thiol
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Overview
Description
3-Methoxyoxane-4-thiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl (-SH) group. This compound is notable for its unique structure, which includes a methoxy group (-OCH3) attached to an oxane ring, and a thiol group (-SH) at the fourth position. Thiols are known for their distinctive odors and are often used in various chemical applications due to their reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyoxane-4-thiol can be achieved through several methods. One common approach involves the reaction of an oxane derivative with a thiolating agent. For instance, the reaction of 3-methoxyoxane with hydrogen sulfide (H2S) in the presence of a catalyst can yield this compound. The reaction typically requires controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions. The use of catalysts such as palladium or platinum can enhance the efficiency of the thiolation process. Additionally, purification steps such as distillation or crystallization are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Methoxyoxane-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
3-Methoxyoxane-4-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Methoxyoxane-4-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to the modulation of biochemical pathways, including those involved in oxidative stress and cellular signaling. The methoxy group may also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Methoxyethanethiol: Similar structure but with an ethane backbone.
Methoxypropane-1-thiol: Contains a propane backbone.
4-Methoxythiophenol: Similar thiol group but with a phenol ring.
Uniqueness
3-Methoxyoxane-4-thiol is unique due to its oxane ring structure, which imparts distinct chemical properties compared to linear or aromatic thiols
Properties
Molecular Formula |
C6H12O2S |
---|---|
Molecular Weight |
148.23 g/mol |
IUPAC Name |
3-methoxyoxane-4-thiol |
InChI |
InChI=1S/C6H12O2S/c1-7-5-4-8-3-2-6(5)9/h5-6,9H,2-4H2,1H3 |
InChI Key |
OYWIHWMXXMFBCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1COCCC1S |
Origin of Product |
United States |
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